Cas no 5672-83-3 (N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester)

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester structure
5672-83-3 structure
Product name:N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
CAS No:5672-83-3
MF:C14H17NO6
MW:295.2879
MDL:MFCD00083278
CID:377808
PubChem ID:87560233

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-, 1-methyl ester
    • Z-Glu-OMe
    • 1-Methyl N-Carbobenzoxy-L-glutamate
    • Z-L-Glu-OMe
    • (S)-4-benzyloxycarbonylamino-4-methoxycarbonylbutanoic acid
    • 1-Methyl N-Cbz-L-glutamate
    • CBZ-Glu-OMe
    • N-(benzyloxycarbonyl)-L-glutamic acid 1-methyl ester
    • N-Cbz-L-Glu-OMe
    • Z-GLUTAMIC ACID-OME
    • Z-L-GLUTAMIC ACID 1-METHYL ESTER
    • Z-L-GLUTAMIC ACID A-METHYLESTER
    • N-Benzyloxycarbonyl-L-glutamic Acid 1-Methyl Ester
    • N-Carbobenzoxy-L-glutamic Acid 1-Methyl Ester
    • N-Cbz-L-glutamic Acid 1-Methyl Ester
    • 1-Methyl N-Benzyloxycarbonyl-L-glutamate
    • N-Carbobenzyloxy-L-glutamic acid 1-methyl ester
    • BGMCTGARFXPQML-NSHDSACASA-N
    • KM0027
    • AB0109665
    • V6663
    • ST50306970
    • M1961
    • ST24050369
    • N-Carbobenzoxy-L-glutamic Acid 1-M
    • Z-Glu-OMe,98%
    • (4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
    • FD21401
    • Z-Glu-OMe, >=99.0% (sum of enantiomers, TLC)
    • (S)-4-(benzyloxycarbonylamino)-5-methoxy-5-oxopentanoic acid
    • EN300-114572
    • (S)-4-(((BENZYLOXY)CARBONYL)AMINO)-5-METHOXY-5-OXOPENTANOATE
    • SCHEMBL221391
    • CS-W009978
    • 5672-83-3
    • A869859
    • PD196678
    • HY-W009262
    • AS-18015
    • (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
    • AKOS024306908
    • N-alpha-BenZyloxycarbonyl-L-glutamic-acid alpha-methyl ester (CbZ-L-Glu-OMe)
    • MFCD00083278
    • DA-68824
    • (4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
    • N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
    • MDL: MFCD00083278
    • Inchi: 1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1
    • InChI Key: BGMCTGARFXPQML-NSHDSACASA-N
    • SMILES: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N([H])[C@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C([H])([H])C(=O)O[H])=O

Computed Properties

  • Exact Mass: 295.105587g/mol
  • Surface Charge: 0
  • XLogP3: 1.2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 295.105587g/mol
  • Monoisotopic Mass: 295.105587g/mol
  • Topological Polar Surface Area: 102Ų
  • Heavy Atom Count: 21
  • Complexity: 365
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2393 (rough estimate)
  • Melting Point: 67.0 to 73.0 deg-C
  • Boiling Point: 436.98°C (rough estimate)
  • Flash Point: 262.6 oC
  • Refractive Index: 1.4365
  • PSA: 101.93000
  • LogP: 1.71010
  • Specific Rotation: +11.0° (c=1, CHCl3); -24.3°(c=1, EtOH)
  • Solubility: Not determined
  • Optical Activity: [α]20/D −24.0±1°, c = 1% in ethanol

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester Security Information

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1961-5g
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
5672-83-3 98.0%(T)
5g
¥690.0 2022-06-10
Chemenu
CM253697-100g
Z-Glu-OMe
5672-83-3 98%
100g
$311 2023-02-02
Enamine
EN300-114572-0.05g
(4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
5672-83-3 95%
0.05g
$19.0 2023-06-09
Enamine
EN300-114572-100.0g
(4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
5672-83-3 95%
100g
$482.0 2023-06-09
ChemScence
CS-W009978-25g
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
5672-83-3 99.46%
25g
$77.0 2022-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1961-5G
1-Methyl N-Carbobenzoxy-L-glutamate
5672-83-3 >98.0%(T)
5g
¥890.00 2024-04-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0837599767-1g
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
5672-83-3 95%(HPLC)
1g
¥ 70.6 2024-07-19
TRC
G598198-1g
Z-L-Glu-OMe
5672-83-3
1g
$ 80.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z820793-25g
Z-Glu-OMe
5672-83-3 98%
25g
¥350.00 2022-08-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53417-1g
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98%
5672-83-3 98%
1g
¥1558.00 2023-05-08

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester Production Method

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester Related Literature

Additional information on N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester

Recent Advances in the Application of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (CAS: 5672-83-3) in Chemical Biology and Pharmaceutical Research

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (CAS: 5672-83-3) is a protected derivative of L-glutamic acid that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This compound, characterized by its benzyloxycarbonyl (Cbz) protecting group and methyl ester moiety, serves as a crucial intermediate in the synthesis of complex peptides and peptidomimetics. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases.

One of the most notable advancements in the use of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester is its role in the synthesis of glutamine-containing peptides, which are pivotal in modulating cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the solid-phase peptide synthesis (SPPS) of tumor-targeting peptides. The researchers utilized this compound to introduce glutamic acid residues into peptide sequences, enhancing their binding affinity to cancer cell receptors. The study reported a significant improvement in the yield and purity of the synthesized peptides, underscoring the compound's reliability as a building block in peptide chemistry.

In addition to its applications in peptide synthesis, N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester has been investigated for its potential in prodrug design. A recent preprint on bioRxiv highlighted its use in the development of glutamate-based prodrugs for neurodegenerative diseases. The study revealed that the methyl ester group of the compound could be hydrolyzed in vivo to release active glutamic acid, which then modulates excitatory neurotransmission. This approach offers a promising strategy for improving the bioavailability and targeted delivery of glutamate-related therapeutics.

Furthermore, the compound's role in the synthesis of enzyme inhibitors has been a focal point of recent research. A 2024 article in ACS Chemical Biology detailed its incorporation into the structure of glutaminase inhibitors, which are being explored for their anti-cancer properties. The study demonstrated that the Cbz-protected glutamic acid derivative could effectively mimic the substrate of glutaminase, leading to the development of potent inhibitors with high specificity. These findings open new avenues for targeting metabolic pathways in cancer cells.

Despite its widespread use, challenges remain in the large-scale production and purification of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester. A recent technical report from a leading pharmaceutical company emphasized the need for optimized synthetic protocols to reduce byproduct formation and improve cost-efficiency. Advances in green chemistry, such as the use of biodegradable catalysts, are being explored to address these challenges and enhance the sustainability of its production.

In conclusion, N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (CAS: 5672-83-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, prodrug design, and enzyme inhibition highlight its versatility and potential for driving innovation in drug development. Future research should focus on overcoming production challenges and expanding its therapeutic applications, particularly in precision medicine and targeted therapies.

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